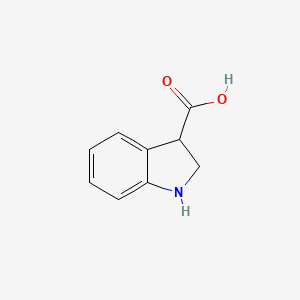

吲哚啉-3-羧酸

描述

Synthesis Analysis

The synthesis of indoline-3-carboxylic acid derivatives often involves innovative methods to introduce the carboxylic acid functionality into the indoline framework. Notably, the carboxylic acid catalyzed three-component aza-Friedel-Crafts reactions have been developed for the synthesis of 3-substituted indoles, which can be transformed into various biologically active compounds. This method provides a novel and efficient approach for synthesizing 3-substituted indoles, including indoline-3-carboxylic acid derivatives (Shirakawa & Kobayashi, 2006). Another noteworthy synthesis involves the metal-free intramolecular amino-acyloxylation of 2-aminostyrene for the synthesis of 3-acyloxyl indolines in water, showcasing an environmentally friendly and efficient method for indoline derivatives synthesis (Liu & Wang, 2017).

Molecular Structure Analysis

The crystal structure of indole-3-carboxylic acid, closely related to indoline-3-carboxylic acid, shows the presence of centrosymmetric hydrogen-bonded cyclic carboxylic acid dimers. These dimers are linked into a sheet structure through peripheral intermolecular hydrogen bonds, illustrating the compound's potential for forming structured networks (Smith, Wermuth, & Healy, 2003).

Chemical Reactions and Properties

Indoline-3-carboxylic acid derivatives participate in various chemical reactions, highlighting their reactivity and potential as intermediates in organic synthesis. For instance, the synthesis of polycyclic indolines through copper-catalyzed cascade reactions between propargylic carbamates and indoles demonstrates the compound's versatility in forming complex structures (Li et al., 2017).

Physical Properties Analysis

The fluorescence and photophysical behavior of indoline and its derivatives, such as indoline-2-carboxylic acid (I2CA), have been extensively studied. These compounds display well-separated 1La and 1Lb states and exhibit pH-dependent absorption and fluorescence characteristics. Such properties make indoline derivatives valuable as fluorescent probes in biochemical research (Allen et al., 2003).

Chemical Properties Analysis

Indoline-3-carboxylic acid and its derivatives are crucial in the synthesis of complex molecules, showcasing a wide range of chemical properties that facilitate various organic reactions. For example, the carboxylic acid-promoted single-step indole construction from anilines and ketones via aerobic cross-dehydrogenative coupling illustrates the compound's role in facilitating the synthesis of indoles, a cornerstone in organic chemistry (Ren et al., 2018).

科学研究应用

生物活性化合物的合成

吲哚啉-3-羧酸衍生物在各种生物活性化合物的合成中起着关键作用。 这些衍生物因其吲哚部分而经常用作药物开发中的构建模块,吲哚部分是许多天然和合成治疗剂中的常见结构 。例如,它们在创建针对癌症、微生物感染和各种疾病的治疗方法中发挥着至关重要的作用。

新药的开发

吲哚啉-3-羧酸的酯衍生物在开发新药方面发挥了重要作用。 值得注意的是,像阿比多尔和托匹司琼等化合物是使用这些衍生物合成的 。这些药物具有重要的临床应用,托匹司琼用作止吐药,阿比多尔用作抗病毒药。

催化和化学合成

吲哚环化方法取得了进展,从而产生了吲哚啉-3-羧酸衍生物。 这些方法涉及亚胺的形成及其随后的环化,这对于具有生物活性的吲哚的多芳香类似物的合成至关重要 。此类过程是有机化学和药物化学研究的基础。

一碳易位技术

已开发出用于合成吲哚啉-3-羧酸的创新的一锅级联方法。这些方法涉及一碳易位过程,这是一种有机合成中的尖端技术。 这种方法已被扩展到生产邻氨基苯甲酸衍生物,展示了吲哚啉-3-羧酸在合成化学中的多功能性 .

功能性衍生物的中间体

吲哚啉-3-羧酸酯可用于获得各种功能性衍生物。 这些衍生物是合成更复杂分子的宝贵中间体,这些分子在药物开发和化学研究的其他领域具有各种应用 .

绿色化学应用

该化合物也已在绿色化学应用中得到应用。 例如,已经开发出一种方法,使用碘化钾作为催化剂,过氧化氢作为绿色氧化剂,直接酰氧基化吲哚-3-酮与羧酸反应 。此过程体现了对环境友好型化学合成的承诺。

作用机制

Target of Action

Indoline-3-carboxylic acid, like other indole derivatives, is known to interact with various biological targets. Indole compounds have unique properties of mimicking peptide structures and reversible binding to enzymes . They are of great exploitative value in the regulation of plant growth, stimulating root and fruit formation, and activating the plant’s immune system against biotic and abiotic factors harmful to the plant .

Mode of Action

The mode of action of indoline-3-carboxylic acid involves its interaction with these targets, leading to various physiological and biochemical changes. For instance, indole compounds bind to hormone receptors in plant cells to form complexes that recognize hormone signals, triggering a series of physiological and biochemical reactions in the plant .

Biochemical Pathways

Indoline-3-carboxylic acid affects several biochemical pathways. In plants, it is synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . The induction of salicylic acid (SA) and jasmonic acid (JA) biosynthesis can be induced, resulting in the hypersensitive reaction (HR) of the plant cell, which leads to its death to protect the plant from further colonization of pests and diseases .

Pharmacokinetics

It is known that indole and its derivatives, produced by the metabolism of tryptophan catalyzed by intestinal microorganisms, can circulate in the plasma, exerting a variety of local and heterotopic biological effects .

Result of Action

The result of the action of indoline-3-carboxylic acid is the regulation of plant growth and enhancement of plant resistance to biotic and abiotic stresses . It also plays a role in activating the plant’s immune system, making it better defend against agricultural pests and diseases .

Action Environment

The action, efficacy, and stability of indoline-3-carboxylic acid can be influenced by various environmental factors. For instance, the presence of molecular oxygen can affect the synthesis of indole-3-carboxylic acids . Additionally, the gut microbiota is involved in the bioconversion of indoles from tryptophan, which is an essential amino acid derived entirely from the diet .

安全和危害

Indoline-3-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are advised .

未来方向

The synthesis of Indoline-3-carboxylic acid and its derivatives has attracted the attention of the chemical community due to their significant biological properties . Future research may focus on developing new methods for the synthesis of Indoline-3-carboxylic acid and its derivatives, as well as exploring their potential applications in various fields .

属性

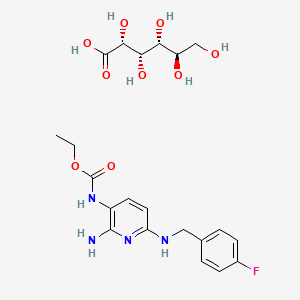

IUPAC Name |

2,3-dihydro-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9(12)7-5-10-8-4-2-1-3-6(7)8/h1-4,7,10H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXHBTEVUVWXEBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20599284 | |

| Record name | 2,3-Dihydro-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39891-70-8 | |

| Record name | 2,3-Dihydro-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dihydro-1H-indole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Indoline-3-carboxylic acid a promising organocatalyst?

A: Indoline-3-carboxylic acid has emerged as a valuable organocatalyst, particularly for asymmetric Mannich-type reactions. Research has shown its ability to effectively catalyze the reaction of enolizable aldehydes with aldimines, resulting in the formation of Mannich bases with excellent anti-diastereoselectivity (up to 96% d.e.) and enantioselectivity (up to < 98% e.e.) at low temperatures (-55 °C) [, ]. This high level of stereocontrol is crucial for synthesizing enantiomerically pure compounds, which are essential in various fields, including pharmaceuticals and materials science.

Q2: How does the structure of Indoline-3-carboxylic acid contribute to its catalytic activity?

A: The presence of both a carboxylic acid group and a chiral center at the indoline ring's 3-position are key structural features responsible for the catalytic activity of Indoline-3-carboxylic acid []. Researchers have investigated structural analogs, including diphenylcarbinol and O-protected silyl ether derivatives. While these analogs showed some activity, they did not achieve the same levels of diastereo- and enantioselectivity as the carboxylic acid, highlighting the crucial role of this functional group in promoting the desired stereochemical outcome [].

Q3: Are there any specific examples of reactions where Indoline-3-carboxylic acid has been successfully employed?

A: Beyond its success in asymmetric Mannich-type reactions, Indoline-3-carboxylic acid has shown promise in other synthetic applications. Notably, it plays a key role in a visible-light photoredox-catalyzed process that facilitates the dearomative arylcarboxylation of indoles with CO2 []. This multicomponent reaction provides a green and efficient pathway for synthesizing functionalized indolines, highlighting the versatility of Indoline-3-carboxylic acid in organic synthesis.

Q4: Is there any research on the environmental impact of Indoline-3-carboxylic acid?

A: Interestingly, research has identified a bacterium, Pseudomonas aeruginosa Gs, isolated from mangrove sediment, capable of aerobically degrading 3-methylindole (skatole) []. This bacterium utilizes 3-methylindole as its sole carbon and energy source, metabolizing it through a pathway that involves Indoline-3-carboxylic acid as an intermediate, eventually leading to the formation of indoline-3-ol []. This finding suggests a potential biodegradation pathway for Indoline-3-carboxylic acid in the environment, which could be relevant for understanding its environmental fate and impact.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;hydrochloride](/img/structure/B1258324.png)

![5-[(E)-6-cyclohexylhex-3-enyl]-1H-imidazole](/img/structure/B1258329.png)

![5-Thia-3,10,16-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,10,12,14-hexaen-4-amine](/img/structure/B1258342.png)

![2,5-Dioxo-1-((5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)oxy)pyrrolidine-3-sulfonic acid](/img/structure/B1258347.png)